4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide
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Overview
Description
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is a chemical compound with the molecular formula C8H13N3O3. It is a derivative of imidazolidinone and is known for its complex structure and unique properties. This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-imino-3-methyl-5-oxoimidazolidin-1-yl with butanoic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide involves large-scale synthesis using reactors and purification techniques to achieve high purity and yield. The process may also include steps to remove impurities and ensure the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrobromic acid (HBr) and other halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is used in various scientific research applications. It is employed in drug development, biological studies, and as a reagent in chemical synthesis. Its unique structure makes it a valuable tool in studying molecular interactions and pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Imidazolidinone derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Butanoic acid derivatives: These compounds have variations in their molecular structure, leading to different properties and applications.
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Properties
IUPAC Name |
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.BrH/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14;/h9H,2-5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOSGZYPHBXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=N)CCCC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094924-41-9 |
Source
|
Record name | 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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